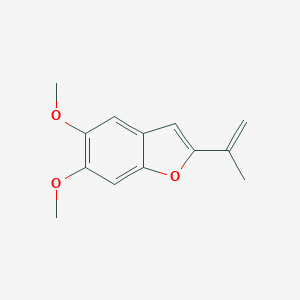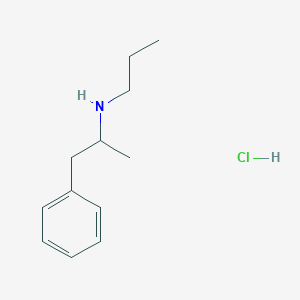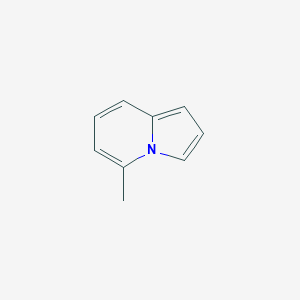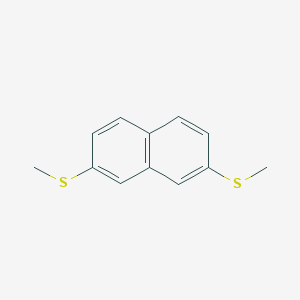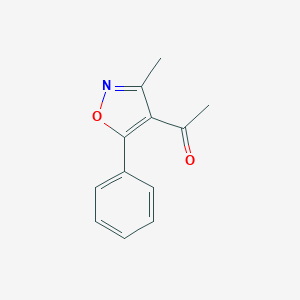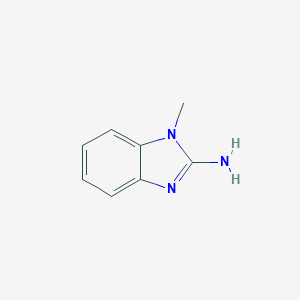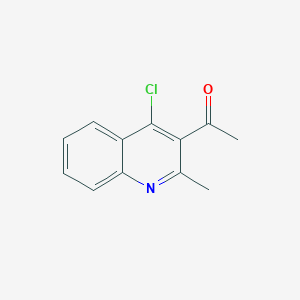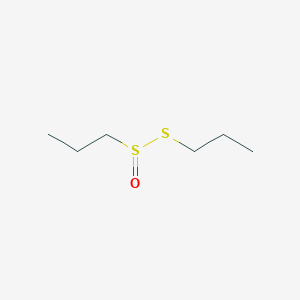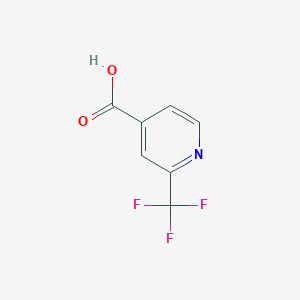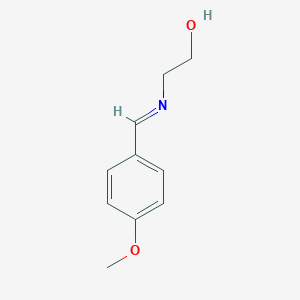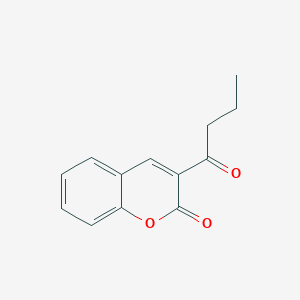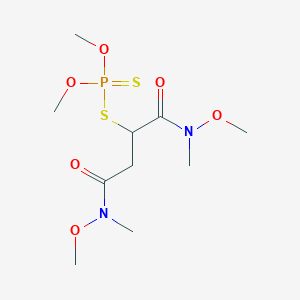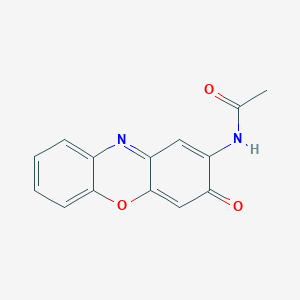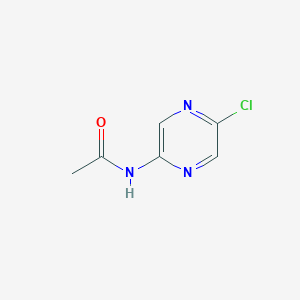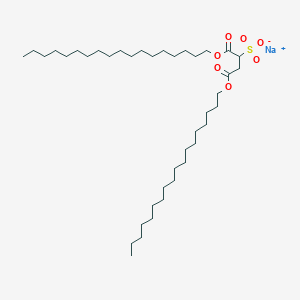
Sodium 1,4-dioctadecyl sulphonatosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1,4-dioctadecyl sulphonatosuccinate, also known as AOT, is a synthetic surfactant that has been extensively studied for its unique properties. AOT is commonly used in various scientific research applications due to its ability to form stable micelles in aqueous solutions.
作用机制
The mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate is based on its ability to form micelles in aqueous solutions. Micelles are formed when the hydrophobic tails of the surfactant molecules cluster together, while the hydrophilic heads remain in contact with the aqueous solution. This arrangement allows hydrophobic compounds to be solubilized within the micelle core, which increases their solubility and bioavailability.
生化和生理效应
Sodium 1,4-dioctadecyl sulphonatosuccinate has been shown to have minimal toxicity and is considered safe for use in scientific research applications. It has been extensively studied for its effects on various biological systems, including the respiratory, cardiovascular, and nervous systems. Sodium 1,4-dioctadecyl sulphonatosuccinate has been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative stress.
实验室实验的优点和局限性
Sodium 1,4-dioctadecyl sulphonatosuccinate has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a cost-effective choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate also has a high solubilization capacity, which makes it an efficient choice for solubilizing compounds in small volumes. However, Sodium 1,4-dioctadecyl sulphonatosuccinate has some limitations for use in lab experiments. It can be difficult to remove from samples, which may interfere with downstream analysis. Additionally, Sodium 1,4-dioctadecyl sulphonatosuccinate can be sensitive to changes in pH and temperature, which may affect its stability and solubilization capacity.
未来方向
There are several future directions for further research on Sodium 1,4-dioctadecyl sulphonatosuccinate. One area of interest is the development of new synthesis methods that can produce Sodium 1,4-dioctadecyl sulphonatosuccinate with improved properties. Additionally, further investigation is needed to fully understand the mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate and its effects on various biological systems. Finally, there is potential for the use of Sodium 1,4-dioctadecyl sulphonatosuccinate in various industrial applications, including the development of new drug delivery systems and the solubilization of hydrophobic compounds in the food and cosmetic industries.
Conclusion:
In conclusion, Sodium 1,4-dioctadecyl sulphonatosuccinate is a synthetic surfactant that has been extensively studied for its unique properties. It can form stable micelles in aqueous solutions, which makes it an excellent choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate has several advantages for use in lab experiments, including its high solubilization capacity and cost-effectiveness. However, Sodium 1,4-dioctadecyl sulphonatosuccinate also has some limitations, including its sensitivity to changes in pH and temperature. Further research is needed to fully understand the mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate and its potential applications in various industries.
合成方法
Sodium 1,4-dioctadecyl sulphonatosuccinate is synthesized by reacting octadecylamine with maleic anhydride in the presence of sodium bisulfite. This reaction produces the sodium salt of 1,4-dioctadecyl sulphonatosuccinate, which is Sodium 1,4-dioctadecyl sulphonatosuccinate. The synthesis process can be further optimized by adjusting the reaction conditions such as temperature, pressure, and reactant concentration.
科学研究应用
Sodium 1,4-dioctadecyl sulphonatosuccinate has been extensively used in various scientific research applications due to its unique properties. It can form stable micelles in aqueous solutions, which makes it an excellent choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate has been used to study the behavior of surfactants in micellar systems, as well as to investigate the properties of various compounds such as proteins, enzymes, and DNA.
属性
CAS 编号 |
10027-28-8 |
|---|---|
产品名称 |
Sodium 1,4-dioctadecyl sulphonatosuccinate |
分子式 |
C40H77NaO7S |
分子量 |
725.1 g/mol |
IUPAC 名称 |
sodium;1,4-dioctadecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C40H78O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44,45);/q;+1/p-1 |
InChI 键 |
MNUUUYJEIIJTKT-UHFFFAOYSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
其他 CAS 编号 |
10027-28-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



